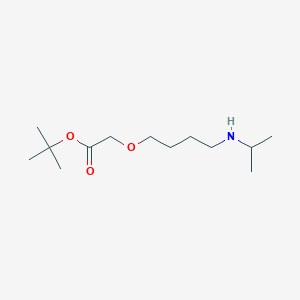
Tert-butyl 2-(4-(isopropylamino)butoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(4-(isopropylamino)butoxy)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an isopropylamino group, and a butoxy group attached to an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(isopropylamino)butoxy)acetate typically involves the esterification of 2-(4-(isopropylamino)butoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2-(4-(isopropylamino)butoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the tert-butyl group.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(4-(isopropylamino)butoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(4-(isopropylamino)butoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include hydrolysis, oxidation, and reduction reactions that convert the compound into its active forms .
Comparación Con Compuestos Similares
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: Tert-butyl 2-(4-(isopropylamino)butoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and organic synthesis .
Propiedades
Fórmula molecular |
C13H27NO3 |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
tert-butyl 2-[4-(propan-2-ylamino)butoxy]acetate |
InChI |
InChI=1S/C13H27NO3/c1-11(2)14-8-6-7-9-16-10-12(15)17-13(3,4)5/h11,14H,6-10H2,1-5H3 |
Clave InChI |
LNVUSOHHDMWHJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCCCOCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















